molecular formula C24H27N3O8 B599022 Ondansetron 8-D-glucuronide CAS No. 126671-72-5

Ondansetron 8-D-glucuronide

Cat. No.: B599022
CAS No.: 126671-72-5
M. Wt: 485.493
InChI Key: BLTLDLYCSAWXFJ-DMBZKHIPSA-N
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Description

Ondansetron 8-D-glucuronide is a metabolite of ondansetron, a selective serotonin 5-HT3 receptor antagonist. Ondansetron is widely used as an antiemetic to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The glucuronide conjugate, this compound, is formed in the liver and excreted in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron 8-D-glucuronide involves the glucuronidation of ondansetron. This process typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid to ondansetron, forming the glucuronide conjugate .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using chemical methods involving the reaction of ondansetron with glucuronic acid derivatives under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Ondansetron 8-D-glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide conjugate can be hydrolyzed back to ondansetron and glucuronic acid under acidic or enzymatic conditions.

    Oxidation and Reduction: While the glucuronide itself is relatively stable, the parent compound ondansetron can undergo oxidation and reduction reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Scientific Research Applications

Ondansetron 8-D-glucuronide has several scientific research applications, including:

Mechanism of Action

Ondansetron 8-D-glucuronide itself does not have a direct pharmacological effect. Its formation is part of the metabolic pathway of ondansetron, which exerts its effects by selectively blocking serotonin 5-HT3 receptors. This action prevents serotonin from binding to these receptors, thereby reducing nausea and vomiting. The glucuronidation process helps in the detoxification and excretion of ondansetron from the body .

Comparison with Similar Compounds

    Ondansetron: The parent compound, a selective serotonin 5-HT3 receptor antagonist.

    Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and higher receptor binding affinity.

Uniqueness: Ondansetron 8-D-glucuronide is unique as it is a specific metabolite of ondansetron, formed through glucuronidation. This process is crucial for the detoxification and excretion of ondansetron, distinguishing it from other similar compounds that may undergo different metabolic pathways .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8/c1-11-25-8-9-27(11)10-12-6-7-14-16(18(12)28)13-4-3-5-15(17(13)26(14)2)34-24-21(31)19(29)20(30)22(35-24)23(32)33/h3-5,8-9,12,19-22,24,29-31H,6-7,10H2,1-2H3,(H,32,33)/t12?,19-,20-,21+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTLDLYCSAWXFJ-DMBZKHIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126671-72-5
Record name Ondansetron 8-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONDANSETRON 8-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NAL20TBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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